1-ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Overview
Description
1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that belongs to the pyrazoloisoquinoline family. This compound has been the focus of scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting various molecular pathways. For example, it induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood. Further studies are needed to elucidate its molecular targets and pathways.
Future Directions
There are several future directions for the study of 1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline. One direction is to investigate its therapeutic potential in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets. Finally, the development of more potent and selective derivatives of this compound could lead to the discovery of new therapeutic agents.
Scientific Research Applications
1-Ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
properties
IUPAC Name |
1-ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-5-22-25-20-15-23(31-3)24(32-4)16-21(20)26(19-14-10-9-11-17(19)2)28-27(25)30(29-22)18-12-7-6-8-13-18/h6-16H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHHVMVXVLMQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4C)OC)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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